N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide
Overview
Description
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorobenzyl group and a thiophenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the pyrazole intermediate.
Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dimethoxybenzamide
- N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine
- N-(3-chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide
Uniqueness
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide is unique due to its specific combination of a pyrazole ring, a 3-chlorobenzyl group, and a thiophenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S2/c15-12-4-1-3-11(7-12)9-18-10-13(8-16-18)17-22(19,20)14-5-2-6-21-14/h1-8,10,17H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPHDJNRBITNBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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